molecular formula C21H26ClNO B13744731 Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride CAS No. 42882-44-0

Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride

Cat. No.: B13744731
CAS No.: 42882-44-0
M. Wt: 343.9 g/mol
InChI Key: YWTPPBCTRBFSHK-UHFFFAOYSA-N
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Description

Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a benzocycloheptene ring system, which is fused to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzocycloheptene ring system, which is then functionalized to introduce the ethanone moiety. The final step involves the introduction of the methyl(phenylmethyl)amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems and advanced analytical techniques ensures that the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzocycloheptene derivatives and ethanone analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

What sets Ethanone, 2-(methyl(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

42882-44-0

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

benzyl-methyl-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C21H25NO.ClH/c1-22(15-17-8-4-2-5-9-17)16-21(23)20-13-12-18-10-6-3-7-11-19(18)14-20;/h2,4-5,8-9,12-14H,3,6-7,10-11,15-16H2,1H3;1H

InChI Key

YWTPPBCTRBFSHK-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC3=C(CCCCC3)C=C2.[Cl-]

Origin of Product

United States

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